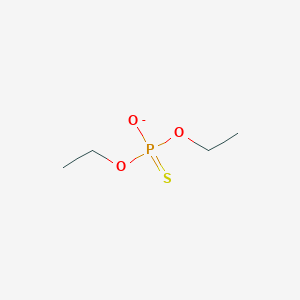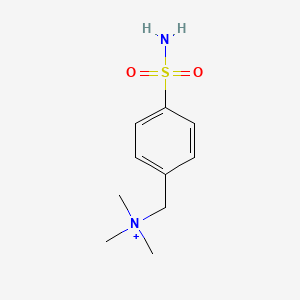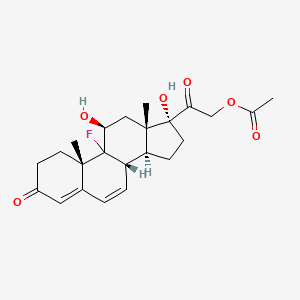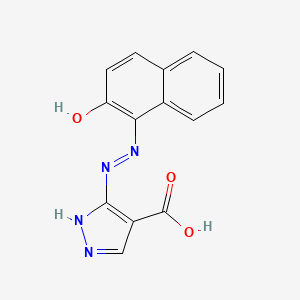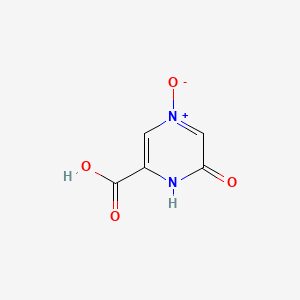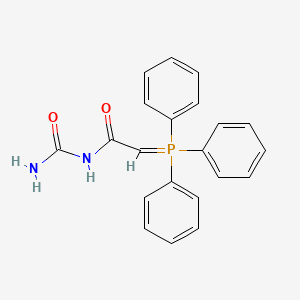
N-carbamoyl-2-(triphenylphosphoranylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cutin-1 is a phosphonium ylide that is 2-(triphenylphosphoranylidene)acetamide in which the nitrogen has been converted to the corresponding carbamoyl derivative. By targeting the beta-subunit of fatty acid synthase, it inhibits nuclear envelope expansion and nuclear elongation during the closed mitosis of fission yeast. It has a role as an EC 2.3.1.85 (fatty acid synthase) inhibitor. It is a N-acylurea and a phosphonium ylide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-carbamoyl-2-(triphenylphosphoranylidene)acetamide, owing to its unique structure, is used as a precursor or intermediate in the synthesis of various complex compounds. For example, its derivatives, such as 2,2-diphenyl-N-(R-carbamothioyl)acetamide and its Ni2+ and Cu2+ complexes, have been synthesized and characterized, indicating its significance in coordination chemistry. These complexes have been studied for their structural and spectroscopic properties, showcasing the versatility of N-carbamoyl-2-(triphenylphosphoranylidene)acetamide derivatives in forming chelated compounds with metals (Mansuroğlu et al., 2008).
Reaction Studies and Mechanistic Insights
The compound also plays a crucial role in organic synthesis, particularly in reactions involving triphenylphosphine and electron-deficient acetylenic esters. These reactions, typically occurring at room temperature, lead to the formation of phosphorous ylides, demonstrating the compound's utility in synthetic organic chemistry. Such studies not only expand our knowledge of reaction mechanisms but also open up new pathways for synthesizing phosphorous-containing organic compounds (Shaabani et al., 2007).
Photovoltaic Efficiency and Molecular Interactions
In the realm of materials science and photovoltaics, derivatives of N-carbamoyl-2-(triphenylphosphoranylidene)acetamide have been explored for their light-harvesting efficiencies and potential application in dye-sensitized solar cells (DSSCs). Studies on compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and its analogs reveal significant insights into their electronic properties and interactions with ligand proteins, highlighting the compound's relevance in developing new materials for energy conversion (Mary et al., 2020).
Catalysis and Organic Transformations
N-carbamoyl-2-(triphenylphosphoranylidene)acetamide derivatives are also investigated in catalysis, particularly in Suzuki–Miyaura cross-coupling reactions. These studies shed light on the compound's utility as a catalyst or a ligand in facilitating bond-forming reactions, which are fundamental in constructing complex organic molecules (Cottineau et al., 2006).
Therapeutic Applications
While focusing on non-drug-related applications, it's worth noting that similar compounds, like N-carbamoyl-L-glutamic acid, have found applications in treating inherited metabolic disorders by enhancing ureagenesis. This demonstrates the broader chemical family's potential in diverse areas, including therapeutics (Chapel-Crespo et al., 2016).
Eigenschaften
CAS-Nummer |
53296-08-5 |
|---|---|
Produktname |
N-carbamoyl-2-(triphenylphosphoranylidene)acetamide |
Molekularformel |
C21H19N2O2P |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
N-carbamoyl-2-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C21H19N2O2P/c22-21(25)23-20(24)16-26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,22,23,24,25) |
InChI-Schlüssel |
HIFJFZSMVLIPEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=CC(=O)NC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CC(=O)NC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone](/img/structure/B1229726.png)
![9-(2-Morpholin-4-yl-ethyl)-7-phenyl-7,9-dihydro-12-oxa-9,11-diaza-benzo[a]anthracen-8-ylideneamine](/img/structure/B1229727.png)
![4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1229728.png)
![6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1229729.png)
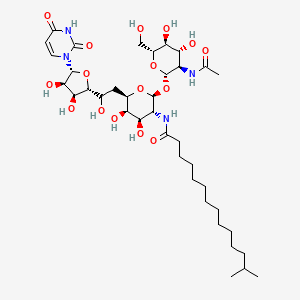
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1229737.png)
![2-[4-[4-(4-Fluorophenyl)-2-thiazolyl]-1-piperazinyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1229739.png)
![7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1229740.png)
